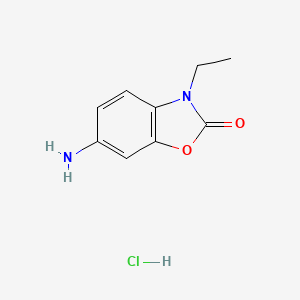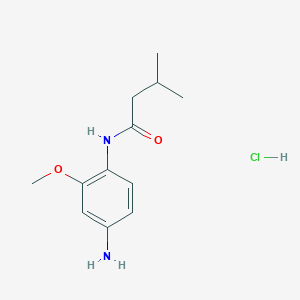
1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is a chemical compound with the empirical formula C18H24Cl2N2O . It is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride can be analyzed using various methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) . These methods can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride can be analyzed using various methods such as DFT and TD-DFT . These methods can provide information about the nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .Applications De Recherche Scientifique
Synthesis and Characterization
- A study described the synthesis of Methoxypiperamide (MEOP), which is structurally similar to 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride. This compound was synthesized via the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine. The research highlights the capacity of academic labs to quickly respond to and disseminate information about emerging new psychoactive substances (Power et al., 2014).
Pharmacological Properties
- Phenylpiperazine derivatives, closely related to 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride, were investigated for their antidepressant-like properties in various animal models. These compounds showed significant potential in these pharmacological studies (Pytka et al., 2015).
Antimicrobial and Antioxidant Potential
- Research on novel oxime esters, which include derivatives of 1-(4-Methoxyphenyl)-3-methylpiperazine, demonstrated promising antimicrobial and antioxidant activities. This indicates a potential application in developing new antimicrobial and antioxidant agents (Harini et al., 2014).
Anti-Platelet Actions
- A study on a novel cyclooxygenase inhibitor, structurally related to 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride, revealed potent anti-platelet actions. This could have implications for the development of new anti-platelet agents (Dohi et al., 1993).
Anticancer Analogues
- The synthesis of anticancer drug analogues that include 1-(4-Methoxyphenyl)-3-methylpiperazine derivatives was investigated. This research could contribute to the development of new anticancer therapies (Sharma et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to elacestrant , a selective estrogen receptor degrader (SERD), which targets the estrogen receptor (ER) . ER is a protein found inside cells and activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant, a structurally similar compound, binds to estrogen receptor-alpha (erα) and acts as a serd . It blocks the transcriptional activity of the ER and promotes its degradation .
Biochemical Pathways
The binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior .
Pharmacokinetics
Elacestrant, a structurally similar compound, has excellent absorption, improved pharmacokinetics, and enhanced inhibition of er compared with fulvestrant .
Result of Action
Elacestrant, a structurally similar compound, showed anticancer activity both in vitro and in vivo in er+ her2-positive breast cancer models .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-9-14(8-7-13-10)11-3-5-12(15-2)6-4-11;;/h3-6,10,13H,7-9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHCJORRSFDOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)



![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/structure/B3095870.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/structure/B3095881.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3095886.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/structure/B3095893.png)